Isotopic Instability of [13CD3]Rofecoxib in Human Plasma Versus Deuterated Rofecoxib-d5
In a direct head-to-head evaluation of stable isotope-labeled rofecoxib analogs for use as internal standards, [13CD3]rofecoxib was found to be isotopically unstable in human plasma, undergoing deuterium-hydrogen back-exchange that compromises quantification accuracy. In contrast, rofecoxib-d5 demonstrated acceptable stability under identical plasma incubation conditions [1]. The precision of the validated assay using rofecoxib-d5 (or the stable analog) was reported as less than 10% RSD across all concentrations within the standard curve range, with adequate assay accuracy [1].
| Evidence Dimension | Isotopic stability in human plasma |
|---|---|
| Target Compound Data | Stable under plasma incubation conditions; assay precision <10% RSD |
| Comparator Or Baseline | [13CD3]Rofecoxib: isotopically unstable in human plasma |
| Quantified Difference | Qualitative difference: [13CD3]Rofecoxib deemed unsuitable for method validation due to back-exchange; Rofecoxib-d5 accepted |
| Conditions | Human plasma samples from oral bioavailability studies; LC-MS/MS analysis |
Why This Matters
This head-to-head evidence directly informs internal standard selection, eliminating [13CD3]rofecoxib as a viable alternative and establishing Rofecoxib-d5 as the validated choice for plasma-based pharmacokinetic studies.
- [1] Chavez-Eng, C. M., Constanzer, M. L., & Matuszewski, B. K. (2002). High-performance liquid chromatographic-tandem mass spectrometric evaluation and determination of stable isotope labeled analogs of rofecoxib in human plasma samples from oral bioavailability studies. Journal of Chromatography B, 767(1), 117-129. View Source
